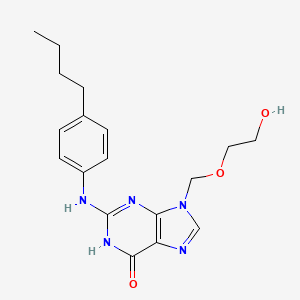
4-Sulfanylisoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfanylisoquinoline-3-carboxylic acid is a heterocyclic compound that features a sulfanyl group attached to an isoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfanylisoquinoline-3-carboxylic acid typically involves the introduction of a sulfanyl group to an isoquinoline precursor. One common method is the reaction of isoquinoline-3-carboxylic acid with thiolating agents under controlled conditions. For instance, the use of thiourea in the presence of a base can facilitate the formation of the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Sulfanylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Sulfanylisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-sulfanylisoquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. Additionally, the isoquinoline ring system can intercalate with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline-3-carboxylic acid: Lacks the sulfanyl group, resulting in different reactivity and biological activity.
4-Hydroxyisoquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to variations in chemical behavior and applications.
Uniqueness: 4-Sulfanylisoquinoline-3-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
61830-03-3 |
|---|---|
Molekularformel |
C10H7NO2S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
4-sulfanylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-9(14)7-4-2-1-3-6(7)5-11-8/h1-5,14H,(H,12,13) |
InChI-Schlüssel |
AUTROPAUWXZWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=C2S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)












![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
